molecular formula C19H32O2S B3279820 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- CAS No. 700816-98-4

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-

Cat. No.: B3279820
CAS No.: 700816-98-4
M. Wt: 324.5 g/mol
InChI Key: NZMMQKZBBGHOQG-UHFFFAOYSA-N
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Description

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- is a heterocyclic compound with a unique structure that combines a thiophene ring with a dioxepin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- typically involves the reaction of thiophene derivatives with appropriate reagents to form the dioxepin ring. One common method includes the use of bromomethyl derivatives and subsequent cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the compound .

Scientific Research Applications

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- involves its interaction with molecular targets through its electronic properties. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- is unique due to its specific electronic properties and stability, which make it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

3,3-dihexyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2S/c1-3-5-7-9-11-19(12-10-8-6-4-2)15-20-17-13-22-14-18(17)21-16-19/h13-14H,3-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMMQKZBBGHOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(COC2=CSC=C2OC1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737184
Record name 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700816-98-4
Record name 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
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2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Reactant of Route 3
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Reactant of Route 4
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Reactant of Route 5
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Reactant of Route 6
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-

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